Xylitol-d7
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Overview
Description
Xylitol-d7 is a deuterium-labeled form of xylitol, a five-carbon sugar alcohol. The molecular formula of this compound is C5H5D7O5. It is commonly used in research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies. Xylitol itself is naturally found in fruits and vegetables and is widely used as a sugar substitute due to its lower caloric value and insulin-independent metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylitol-d7 is synthesized by the deuteration of xylitol. The process involves the replacement of hydrogen atoms in xylitol with deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated water (D2O), and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the catalytic hydrogenation of xylose to produce xylitol, followed by deuteration. The use of immobilized catalysts and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Xylitol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are similar to those of non-labeled xylitol but are studied to understand the behavior of deuterium-labeled compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce xylonic acid-d7, while reduction can yield this compound derivatives with modified functional groups.
Scientific Research Applications
Xylitol-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to study reaction mechanisms and metabolic pathways.
Biology: this compound is employed in metabolic studies to trace the incorporation and utilization of xylitol in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of xylitol-based drugs.
Industry: this compound is used in the development of new sweeteners and food additives, as well as in the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of xylitol-d7 is similar to that of non-labeled xylitol. It exerts its effects by being metabolized in the body through the pentose phosphate pathway. This compound is converted to xylulose-5-phosphate, which enters the pentose phosphate pathway and contributes to the production of energy and reducing equivalents. The deuterium labeling allows for precise tracking of the compound’s metabolic fate.
Comparison with Similar Compounds
Xylitol: The non-labeled form of xylitol, widely used as a sugar substitute.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Mannitol: A sugar alcohol used as a diuretic and in medical applications.
Uniqueness of Xylitol-d7: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in research. The presence of deuterium atoms allows for the precise tracking of the compound in various analytical techniques, providing insights into metabolic pathways and reaction mechanisms that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C5H12O5 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
(2R,4S)-1,1,2,3,4,5,5-heptadeuteriopentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1D2,2D2,3D,4D,5D |
InChI Key |
HEBKCHPVOIAQTA-YSZAPORESA-N |
Isomeric SMILES |
[2H][C@@](C([2H])([2H])O)(C([2H])([C@]([2H])(C([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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